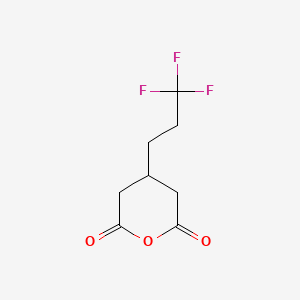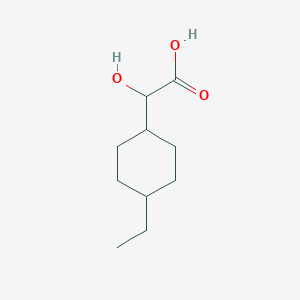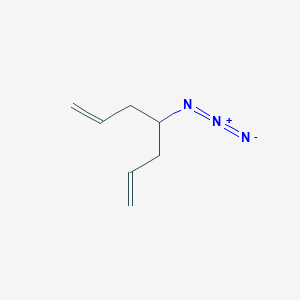
3-Azetidinyldimethylphosphine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinyldimethylphosphine Oxide is an organophosphorus compound with the molecular formula C5H12NOP. It is a colorless liquid that is soluble in polar organic solvents. This compound is notable for its unique structure, which includes a four-membered azetidine ring and a dimethylphosphine oxide group. The presence of both nitrogen and phosphorus in its structure makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyldimethylphosphine Oxide typically involves the reaction of azetidine with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used for further reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Azetidinyldimethylphosphine Oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
3-Azetidinyldimethylphosphine Oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Azetidinyldimethylphosphine Oxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphine Oxide: An organophosphorus compound with a similar structure but without the azetidine ring.
Diphenylphosphine Oxide: Another related compound with phenyl groups instead of methyl groups.
Uniqueness
3-Azetidinyldimethylphosphine Oxide is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in various applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C5H12NOP |
|---|---|
Peso molecular |
133.13 g/mol |
Nombre IUPAC |
3-dimethylphosphorylazetidine |
InChI |
InChI=1S/C5H12NOP/c1-8(2,7)5-3-6-4-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
KDHNXJSZJDYLKN-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)





![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)


